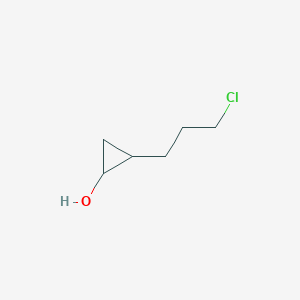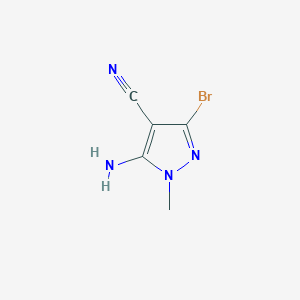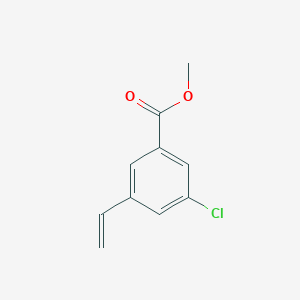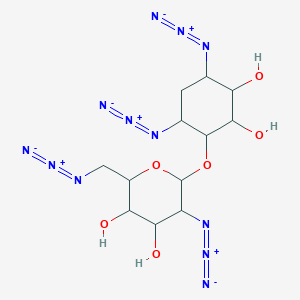
2-Aminobut-3-ynoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobut-3-ynoic acid hydrochloride: is an organic compound with the molecular formula C4H6ClNO2. It is a derivative of butynoic acid, featuring an amino group at the second carbon and a hydrochloride group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminobut-3-ynoic acid hydrochloride typically involves the reaction of propargyl bromide with glycine in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Water or ethanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Aminobut-3-ynoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction can yield saturated amino acids.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Oxo derivatives such as 2-oxo-but-3-ynoic acid.
Reduction: Saturated amino acids like 2-aminobutyric acid.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-Aminobut-3-ynoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Aminobut-3-ynoic acid hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes such as cysteine desulfurase and cystathionine gamma-lyase, affecting metabolic pathways. The compound’s unique structure allows it to bind to active sites of these enzymes, leading to inhibition of their activity .
Comparaison Avec Des Composés Similaires
- 2-Aminobut-3-enoic acid hydrochloride
- 2-Aminobutyric acid
- 2-Aminopropanoic acid
Comparison:
- 2-Aminobut-3-ynoic acid hydrochloride has a triple bond, making it more reactive in certain chemical reactions compared to its analogs with double or single bonds.
- 2-Aminobut-3-enoic acid hydrochloride has a double bond, which affects its reactivity and stability.
- 2-Aminobutyric acid and 2-Aminopropanoic acid lack the unsaturation present in this compound, making them less reactive in certain contexts .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C4H6ClNO2 |
|---|---|
Poids moléculaire |
135.55 g/mol |
Nom IUPAC |
2-aminobut-3-ynoic acid;hydrochloride |
InChI |
InChI=1S/C4H5NO2.ClH/c1-2-3(5)4(6)7;/h1,3H,5H2,(H,6,7);1H |
Clé InChI |
IWOFBVWGVMEBFC-UHFFFAOYSA-N |
SMILES canonique |
C#CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-butyl 5-chloro-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12065305.png)


![3-Pyridinecarboxylic acid, 2-[[(phenylamino)carbonyl]amino]-](/img/structure/B12065314.png)




![6,8-Difluoro-4-methyl-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-chromen-2-one](/img/structure/B12065380.png)
